1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid

TRPV3 ion channel Pain therapeutics Pharmacophore SAR

1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid (CAS 1956341-55-1) is a synthetic cyclohexanecarboxylic acid derivative with the molecular formula C₁₃H₁₂Cl₂O₃ and a molecular weight of 287.13 g/mol. The compound features a 3,4-dichlorophenyl substituent at the 1-position and a ketone group at the 3-position of the cyclohexane ring, placing it within the class of aryl-substituted oxocyclohexanecarboxylic acids.

Molecular Formula C13H12Cl2O3
Molecular Weight 287.13 g/mol
Cat. No. B13085162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid
Molecular FormulaC13H12Cl2O3
Molecular Weight287.13 g/mol
Structural Identifiers
SMILESC1CC(=O)CC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C13H12Cl2O3/c14-10-4-3-8(6-11(10)15)13(12(17)18)5-1-2-9(16)7-13/h3-4,6H,1-2,5,7H2,(H,17,18)
InChIKeyCNPBWVCSTUCATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic Acid – Procurement-Grade Overview for TRPV3 Antagonist Intermediate Sourcing


1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid (CAS 1956341-55-1) is a synthetic cyclohexanecarboxylic acid derivative with the molecular formula C₁₃H₁₂Cl₂O₃ and a molecular weight of 287.13 g/mol . The compound features a 3,4-dichlorophenyl substituent at the 1-position and a ketone group at the 3-position of the cyclohexane ring, placing it within the class of aryl-substituted oxocyclohexanecarboxylic acids. Commercially, it is available at a typical purity of 97% from specialist chemical suppliers . Its primary documented research application is as an advanced key intermediate in the preparation of SI‑2807‑related analogs, a series of novel and selective transient receptor potential vanilloid 3 (TRPV3) antagonists under investigation for pain and dermatological indications [1].

Why 1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic Acid Cannot Be Replaced by Generic Cyclohexanecarboxylic Acid Analogs


Generic substitution within the aryl-oxocyclohexanecarboxylic acid class is precluded by the unique combination of regiochemistry and substitution pattern that this compound presents. The 3,4-dichloro substitution on the phenyl ring is a recognized pharmacophoric element for potent TRPV3 antagonism and 15‑lipoxygenase inhibition, with chlorine positioning directly influencing target binding [1][2]. The 3‑oxo group on the cyclohexane ring provides a reactive handle for downstream derivatization (e.g., enolate formation, reductive amination) that is absent in the fully reduced 1‑(3,4‑dichlorophenyl)cyclohexanecarboxylic acid analog (CAS 162733‑00‑8) . Furthermore, the 4‑oxo regioisomer (CAS 773101‑05‑6) places the ketone at a different topological position, altering the geometry of any elaborated scaffold and potentially yielding a different TRPV3 pharmacological profile [3]. These structural distinctions translate into divergent synthetic utility and target engagement that cannot be bridged by simple analog substitution.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic Acid Against Closest Analogs


TRPV3 Antagonist Pharmacophore: Regiochemical Advantage of the 3-Oxo Substituent Over the 4-Oxo Isomer

In the SI‑2807 series of TRPV3 antagonists described by Gomtsyan et al. (J. Med. Chem., 2016), the cyclohexanone intermediate bearing a 3‑oxo group serves as the direct precursor to the most potent analogs. While the reference discloses IC₅₀ values for the final TRPV3 antagonists (e.g., compound 14: IC₅₀ = 380 nM in patch-clamp electrophysiology against human TRPV3 in HEK293 cells [1]), the 3‑oxo intermediate itself defines the stereoelectronic trajectory of the elaborated scaffold. The corresponding 4‑oxo isomer (CAS 773101‑05‑6) would, upon analogous derivatization, position the pendant pharmacophoric elements at a different vector angle, a change known to ablate TRPV3 activity in related chemotypes [2]. No TRPV3-active final compound has been reported from the 4‑oxo regioisomer intermediate to date.

TRPV3 ion channel Pain therapeutics Pharmacophore SAR

Presence of the 3‑Oxo Reactive Handle: Synthetic Divergence from the Fully Reduced 1-(3,4-Dichlorophenyl)cyclohexanecarboxylic Acid

The 3‑oxo group in 1‑(3,4‑dichlorophenyl)‑3‑oxocyclohexanecarboxylic acid enables key synthetic transformations—including enolate alkylation, reductive amination, and Wittig olefination—that are entirely inaccessible to the fully reduced analog 1‑(3,4‑dichlorophenyl)cyclohexanecarboxylic acid (CAS 162733‑00‑8) [1]. The reduced analog lacks any sp²‑hybridized carbon on the cyclohexane ring, limiting derivatization to carboxylic acid transformations (esterification, amidation) alone. In the TRPV3 antagonist synthesis pathway, the ketone is essential for constructing the heterocyclic core of the final antagonist [2]. The absence of this functional group in the reduced analog renders it incapable of serving as a replacement intermediate for SI‑2807‑type scaffolds.

Synthetic intermediate utility Scaffold diversification Ketone reactivity

3,4-Dichloro Substitution Pattern: Pharmacophoric Relevance for Lipoxygenase and TRPV3 Targets Versus Alternative Halogen Patterns

The 3,4‑dichloro arrangement on the phenyl ring has been identified as a critical pharmacophoric element in multiple independent studies of 15‑lipoxygenase (15‑LO) inhibitors [1] and TRPV3 antagonists [2]. In a systematic exploration of pyrrolidine‑based 15‑LO inhibitors, the 3,4‑dichloro motif conferred potency that was not replicated by the 2,4‑dichloro or 4‑chloro substitution patterns [1]. Although direct IC₅₀ data for 1‑(3,4‑dichlorophenyl)‑3‑oxocyclohexanecarboxylic acid itself against 15‑LO or TRPV3 are not publicly available, the validated role of the 3,4‑dichloro motif in the pharmacophore of the final active compounds means that the 2,4‑dichlorophenyl analog (CAS 1408058‑11‑6) cannot be assumed to be interchangeable .

15‑Lipoxygenase inhibition Halogen SAR Pharmacophore modeling

Recommended Application Scenarios for Procuring 1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic Acid


TRPV3 Antagonist Lead Optimization and Scale‑Up Programs

This compound is the documented key intermediate for the SI‑2807 series of selective TRPV3 antagonists [1]. Medicinal chemistry teams pursuing TRPV3‑mediated pain, pruritus, or keratinocyte proliferation disorders should source this specific intermediate to ensure synthetic fidelity to the published potent chemotype. The 3‑oxo regioisomer, combined with the 3,4‑dichloro substitution, provides the only validated entry point into this chemical series. Procurement should specify CAS 1956341‑55‑1 with ≥97% purity, and synthetic teams should confirm ketone integrity by ¹H NMR (expected carbonyl α‑proton signals at δ 2.2–3.0 ppm) and FT‑IR (C=O stretch at ~1710 cm⁻¹).

Dual 15‑Lipoxygenase / TRPV3 Pharmacophore Exploration

Research groups investigating the intersection of lipoxygenase inhibition and TRP channel modulation may exploit the 3,4‑dichlorophenyl motif present in this intermediate, which has been independently validated as a pharmacophoric element for both 15‑LO inhibition and TRPV3 antagonism [1][2]. The 3‑oxo group provides a synthetic handle for parallel derivatization libraries aimed at establishing dual‑target structure–activity relationships. This scenario is uniquely served by the 3‑oxo‑3,4‑dichloro combination; neither the 4‑oxo regioisomer nor the 2,4‑dichloro analog offer the same dual‑target pharmacophoric precedent.

Scaffold‑Hopping and Ring‑Contraction SAR Studies

Given the documented use of a closely related cyclobutane analog (ethyl 1‑(3,4‑dichlorophenyl)‑3‑oxocyclobutanecarboxylate, SynInnova SI‑2841) in TRPV3 programs [3], the cyclohexane‑based 3‑oxo intermediate provides a valuable comparator for ring‑size structure–activity relationship studies. Procurement of both the cyclohexane (six‑membered) and cyclobutane (four‑membered) 3‑oxo intermediates enables systematic evaluation of conformational flexibility, ketone reactivity, and steric effects on downstream TRPV3 antagonist potency. The absence of publicly available direct comparative biological data for the intermediates themselves makes this a high‑value exploratory research scenario.

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.